molecular formula C9H8N2O B13028580 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1638760-36-7

6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B13028580
CAS No.: 1638760-36-7
M. Wt: 160.17 g/mol
InChI Key: RCLXOWQUSPTEMY-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a methyl group at the 6th position and an aldehyde group at the 4th position. It has gained significant attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by functionalization at specific positions.

    Formation of Pyrrolo[2,3-b]pyridine Core: The pyrrolo[2,3-b]pyridine core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 6th position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

    Reduction: 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-methanol

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to the active site of FGFRs, the compound prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be compared with other pyrrolopyridine derivatives to highlight its uniqueness:

    1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and aldehyde groups, resulting in different chemical reactivity and biological activity.

    6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Contains a chlorine atom instead of a methyl group, which may alter its electronic properties and reactivity.

    6-methyl-1H-pyrrolo[2,3-b]pyridine-4-methanol:

Properties

CAS No.

1638760-36-7

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-4-7(5-12)8-2-3-10-9(8)11-6/h2-5H,1H3,(H,10,11)

InChI Key

RCLXOWQUSPTEMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)C=O

Origin of Product

United States

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